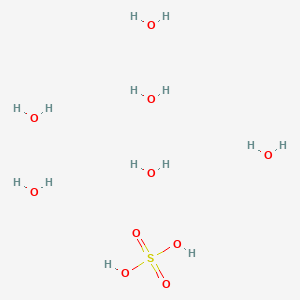
Sulfuric acid--water (1/6)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfuric acid–water (1/6) is a compound formed by the combination of sulfuric acid and water in a specific ratio. Sulfuric acid, known for its highly corrosive nature, is a dense, colorless, and oily liquid. It is one of the most important industrial chemicals, used in a variety of applications including the manufacture of fertilizers, mineral processing, and chemical synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sulfuric acid is typically produced through the contact process, which involves the catalytic oxidation of sulfur dioxide to sulfur trioxide, followed by the absorption of sulfur trioxide in water to form sulfuric acid . The reaction conditions include the use of a catalyst such as vanadium oxide and temperatures around 450°C.
Industrial Production Methods
In industrial settings, sulfuric acid is produced in large quantities using the contact process. The process involves several steps:
Burning sulfur or pyrite: to produce sulfur dioxide.
Catalytic oxidation: of sulfur dioxide to sulfur trioxide.
Absorption of sulfur trioxide: in water to form sulfuric acid.
Análisis De Reacciones Químicas
Types of Reactions
Sulfuric acid–water (1/6) undergoes various types of chemical reactions, including:
Oxidation: Sulfuric acid acts as a strong oxidizing agent, especially at high concentrations.
Dehydration: It is a powerful dehydrating agent, removing water from other substances.
Substitution: It can participate in substitution reactions, particularly in organic chemistry.
Common Reagents and Conditions
Common reagents used with sulfuric acid include metals, metal oxides, and organic compounds. The conditions often involve elevated temperatures and controlled environments to manage the exothermic nature of the reactions .
Major Products
The major products formed from reactions involving sulfuric acid include sulfates, hydrogen gas, and various organic derivatives depending on the specific reaction .
Aplicaciones Científicas De Investigación
Sulfuric acid–water (1/6) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical syntheses and analytical procedures.
Biology: Employed in the preparation of biological samples and in certain biochemical assays.
Medicine: Utilized in the production of pharmaceuticals and in certain medical treatments.
Industry: Integral in the manufacture of fertilizers, explosives, and in petroleum refining
Mecanismo De Acción
The mechanism by which sulfuric acid exerts its effects involves its strong acidic nature and its ability to donate protons (H⁺ ions). This leads to the formation of hydronium ions (H₃O⁺) in aqueous solutions, which can then participate in various chemical reactions. The molecular targets include organic molecules, metals, and other compounds that can react with the acid .
Comparación Con Compuestos Similares
Similar Compounds
Sulfurous acid: Less oxidizing and less stable compared to sulfuric acid.
Hydrochloric acid: Strong acid but lacks the dehydrating properties of sulfuric acid.
Nitric acid: Strong oxidizing agent but more volatile than sulfuric acid
Uniqueness
Sulfuric acid is unique due to its combination of strong acidity, oxidizing power, and dehydrating ability. These properties make it indispensable in many industrial and laboratory processes .
Propiedades
Número CAS |
590401-67-5 |
|---|---|
Fórmula molecular |
H14O10S |
Peso molecular |
206.17 g/mol |
Nombre IUPAC |
sulfuric acid;hexahydrate |
InChI |
InChI=1S/H2O4S.6H2O/c1-5(2,3)4;;;;;;/h(H2,1,2,3,4);6*1H2 |
Clave InChI |
LSRGDVARLLIAFM-UHFFFAOYSA-N |
SMILES canónico |
O.O.O.O.O.O.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


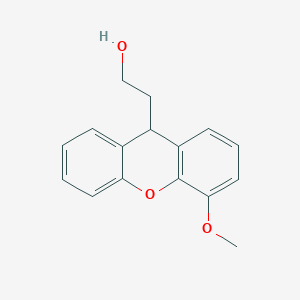
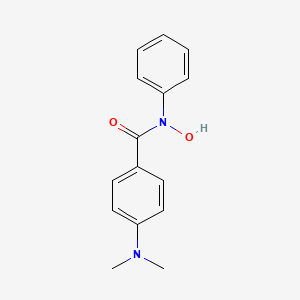
![2-[(1,3-Dimethoxy-1,3-dioxopropan-2-ylidene)amino]phenolate](/img/structure/B14216529.png)

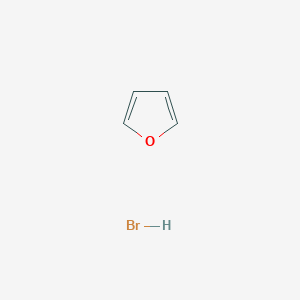
![2-[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]-1,3-benzothiazole](/img/structure/B14216540.png)
![4-(Chloromethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B14216551.png)
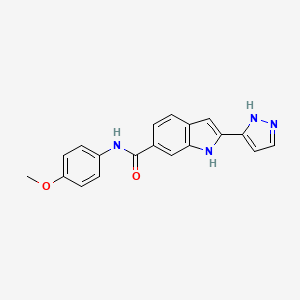
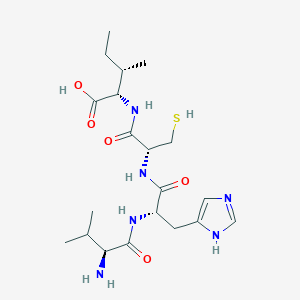
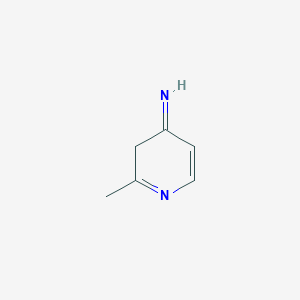
![1-({[2-(4-Hydroxyphenyl)ethyl]amino}methylidene)naphthalen-2(1H)-one](/img/structure/B14216585.png)
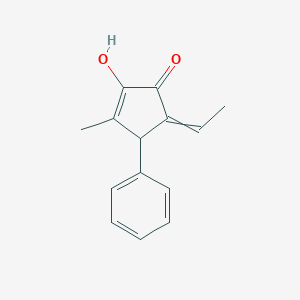
![3-[2-(Phenylsulfanyl)oct-1-EN-1-YL]pyridine](/img/structure/B14216598.png)
![Benzamide, 2-amino-N-[2-(dimethylamino)ethyl]-N-(2-iodophenyl)-](/img/structure/B14216618.png)
